Enzymatic Specificity for UgpQ Phosphodiesterase
Glycerophosphoserine demonstrates a distinct affinity for the broad-spectrum bacterial glycerophosphodiesterase UgpQ, which is quantitatively different from that of its structural analogs [1]. This is a key differentiation for in vitro studies of phospholipid metabolism. The Michaelis constant (Km) for glycerophosphoserine is 0.66 mM, placing it between glycerophosphocholine (Km = 2.0 mM, lower affinity) and glycerophosphoethanolamine (Km = 0.22 mM, higher affinity).
| Evidence Dimension | Enzyme Kinetics (Km value) |
|---|---|
| Target Compound Data | 0.66 mM |
| Comparator Or Baseline | Glycerophosphoethanolamine: 0.22 mM; Glycerophosphoinositol: 0.39 mM; Glycerophosphoglycerol: 0.62 mM; Glycerophosphocholine: 2.0 mM |
| Quantified Difference | GPS has 3.0x higher Km (lower affinity) than glycerophosphoethanolamine, and 3.0x lower Km (higher affinity) than glycerophosphocholine. |
| Conditions | In vitro enzyme assay with E. coli UgpQ, 5 mM Mg2+, pH 7.4, 35°C |
Why This Matters
This specific kinetic profile allows researchers to use GPS as a selective substrate or inhibitor in assays involving this enzyme class, ensuring experimental outcomes are not confounded by the higher or lower affinities of other common glycerophosphodiesters.
- [1] Ohshima, N., Yamashita, S., Takahashi, N., Kuroishi, C., Shiro, Y., & Takio, K. (2008). Escherichia coli cytosolic glycerophosphodiester phosphodiesterase (UgpQ) requires Mg2+, Co2+, or Mn2+ for its enzyme activity. Journal of Bacteriology, 190(4), 1219-1223. View Source
